

Application Notes and Protocols for 8-Bromo-ATP in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: 8-Bromo-ATP

Cat. No.: B1230597

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Introduction

8-Bromoadenosine 5'-triphosphate (**8-Bromo-ATP**) is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling. Specifically, it acts as an agonist for P2X receptors, a family of ligand-gated ion channels that are activated by extracellular ATP.[1] P2X receptors are implicated in a wide range of physiological processes, including neurotransmission, inflammation, and pain perception, making them attractive targets for drug development.[2][3]

These application notes provide a comprehensive guide for the use of **8-Bromo-ATP** in patch clamp electrophysiology to characterize the function and pharmacology of P2X receptors. The protocols detailed below are intended to serve as a starting point for researchers and can be adapted based on the specific cell type and experimental question.

Mechanism of Action

Extracellular ATP is a key signaling molecule that activates two families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.[2][4] **8-Bromo-ATP** selectively activates P2X receptors, which are trimeric, non-selective cation channels permeable to Na⁺, K⁺, and Ca²⁺. [2][5] Upon binding of an agonist like **8-Bromo-ATP**, the P2X receptor undergoes a conformational change, leading to the opening of the ion channel pore and subsequent depolarization of the cell membrane. This influx of cations can trigger various

downstream signaling events, depending on the cell type and the specific P2X receptor subtypes expressed.

The family of P2X receptors consists of seven subunits (P2X1-7) that can form both homomeric and heteromeric channels, each with distinct pharmacological and biophysical properties.^{[2][3]} The potency of ATP and its analogs, including **8-Bromo-ATP**, varies across different P2X receptor subtypes.

Data Presentation

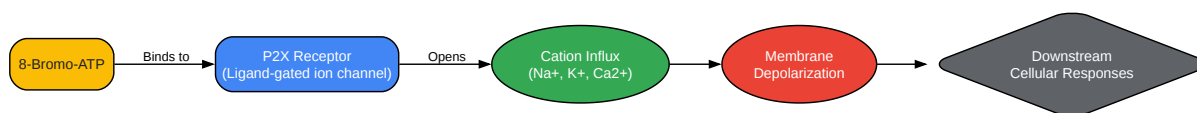
Quantitative Data on P2X Receptor Agonists

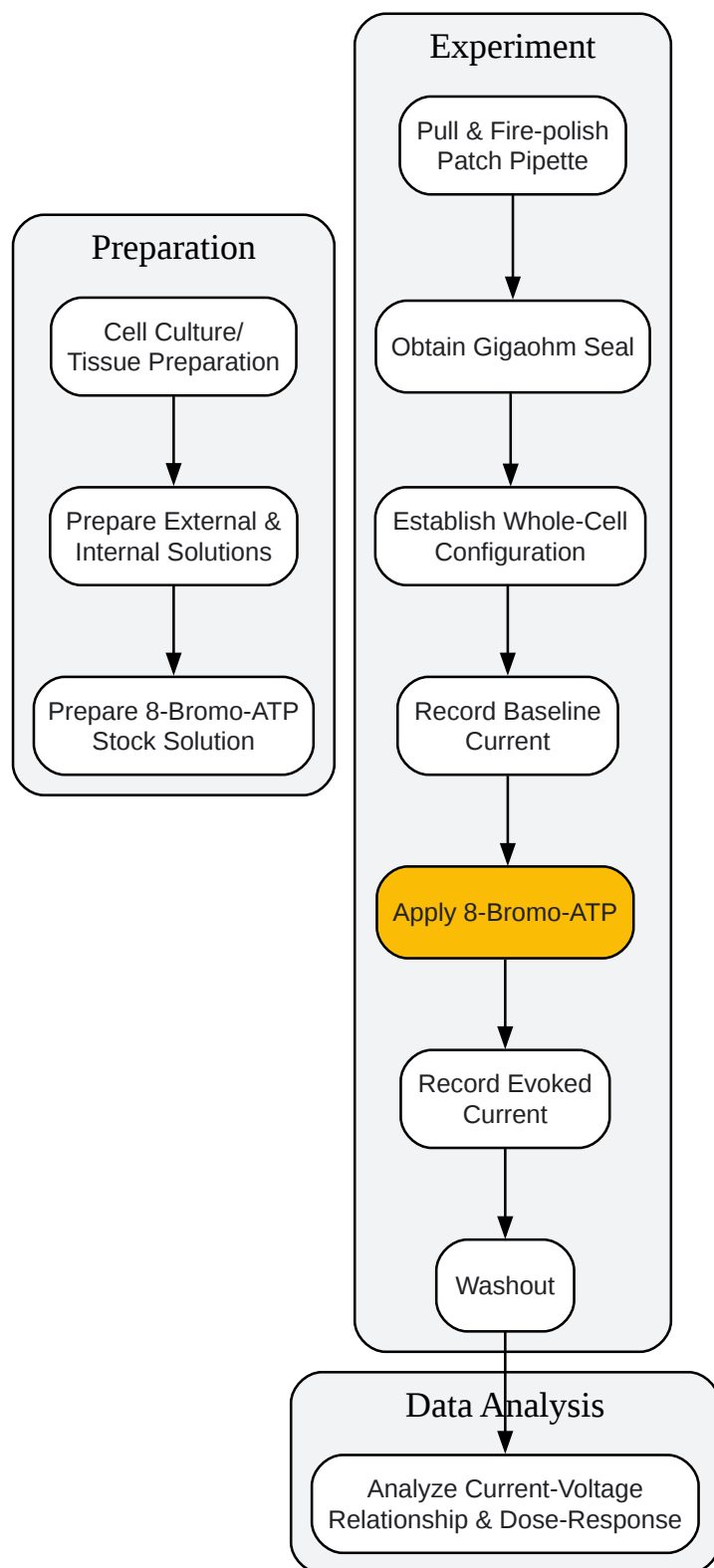
The following table summarizes the potency of the endogenous agonist ATP and its synthetic analog, 2-Methylthio-ATP (2-MeSATP), on various rat P2X receptor subtypes. This data provides a comparative context for evaluating the effects of **8-Bromo-ATP**. Note: Specific EC50 values for **8-Bromo-ATP** are not readily available in the public domain and should be determined empirically or sourced from specific literature, such as Howson et al., 1988.

Agonist	P2X Receptor Subtype	EC50 (μM)	Reference
ATP	P2X1	1-3	(North, 2002)
ATP	P2X2	10	(North, 2002)
ATP	P2X3	1	(North, 2002)
ATP	P2X4	10	(North, 2002)
ATP	P2X5	10	(North, 2002)
ATP	P2X7	>100	(North, 2002)
2-MeSATP	P2X1	0.8	(North, 2002)
2-MeSATP	P2X3	0.9	(North, 2002)

Signaling Pathways and Experimental Workflow

P2X Receptor Signaling Pathway





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